Endo-9-azabicyclo[3.3.1]nonan-3-ol

Asymmetric Catalysis Chiral Pool Synthesis Hydrogenation

Researchers face divergent biological activity between endo/exo isomers of the granatane scaffold, risking failed SAR studies. This rigid 9-azabicyclo[3.3.1]nonane with locked endo-3-hydroxyl delivers: - **≥95% ee** via patented Ru-catalyzed hydrogenation, ensuring stereochemical fidelity for σ2/σ1 selectivity (carbamate derivatives). - **Precursor to ABNO** - outperforms TEMPO in aerobic alcohol oxidation (>90% yield, RT, 1 atm). - **Starting material** for σ2-targeted PET tracers (cancer proliferation biomarker). Synthesized under ISO-certified green chemistry protocols.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 504-12-1
Cat. No. B2995676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-9-azabicyclo[3.3.1]nonan-3-ol
CAS504-12-1
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)O
InChIInChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
InChIKeyLAZFLHAAIKYNNV-JIGDXULJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Endo-9-azabicyclo[3.3.1]nonan-3-ol: A Bicyclic Amino Alcohol Scaffold


Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 504-12-1) is a heterocyclic compound belonging to the granatane family, characterized by its rigid bicyclic structure with a nitrogen bridge and a stereochemically defined endo-hydroxyl group at the 3-position [1]. Its core scaffold is the 9-azabicyclo[3.3.1]nonane ring system, which serves as a privileged structure in drug discovery for targets including monoamine transporters, sigma receptors, and 5-HT3 receptors [2]. The compound's specific (1R,5S)-stereochemistry, where the hydroxyl group is locked in the endo configuration, confers distinct reactivity and binding properties compared to its exo isomer and other bicyclic amine scaffolds .

Stereochemical control Endo-configuration locked scaffold for chiral pool synthesis
Scaffold specificity 9-azabicyclo[3.3.1]nonane core for monoamine transporter and sigma receptor studies
Synthetic entry Precursor to ABNO-type organocatalysts via oxidation

Why Endo-9-azabicyclo[3.3.1]nonan-3-ol Cannot Be Substituted


The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, yet its pharmacological and synthetic utility is exquisitely sensitive to subtle structural variations. Studies on dopamine transporter (DAT) ligands reveal that the 9-azabicyclo[3.3.1]nonane derivatives are approximately 100-fold less potent (Ki = 2-14 μM) than tropane analogs like cocaine [1], underscoring how a one-carbon expansion from the tropane (8-azabicyclo[3.2.1]octane) to the granatane framework drastically alters target engagement. Furthermore, within the granatane family, the stereochemistry of substituents at the 3-position is critical: endo and exo isomers exhibit divergent binding affinities at sigma receptors, with N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamates demonstrating high selectivity for σ2 over σ1 receptors [2]. These findings highlight that procurement of the precise endo-9-azabicyclo[3.3.1]nonan-3-ol stereoisomer is non-negotiable for reproducible results in both synthetic and biological applications.

Endo vs exo isomer: stereochemistry at C-3 may significantly alter sigma receptor selectivity profile
9-azabicyclo[3.3.1]nonane vs 8-azabicyclo[3.2.1]octane: one-carbon ring expansion shifts DAT binding potency
Granatane vs tropane framework: reported ~100-fold difference in DAT affinity may impact target engagement interpretation

Endo-9-azabicyclo[3.3.1]nonan-3-ol: Comparative Evidence


Stereochemical Purity via Ruthenium-Catalyzed Hydrogenation

The endo-9-azabicyclo[3.3.1]nonan-3-ol derivative can be synthesized with exceptional stereocontrol. A patent and associated synthetic reports disclose a method wherein 9-azabicyclo[3.3.1]nonan-3-one is hydrogenated using a ruthenium complex catalyst, specifically RuCl[(S)-BINAP], to yield the endo-3-hydroxy derivative with an enantiomeric excess (ee) of 95-99% and a chemical yield of 85-92% [1]. In stark contrast, the reduction of the same ketone with sodium borohydride (NaBH₄) in methanol, as described in the prior art, produces a mixture of endo and exo isomers, necessitating additional purification steps and reducing overall efficiency .

Stereochemical purity
Head-to-head
95–99% ee (via Ru-catalyzed hydrogenation)
Reported stereochemical control context
NaBH₄ reduction yields mixed endo/exo
Asymmetric Catalysis Chiral Pool Synthesis Hydrogenation

DAT Affinity: Lower Than Tropane Analogs

A head-to-head study evaluated the in vitro binding affinity of a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives at the dopamine transporter (DAT) and compared them directly to cocaine and other tropane-based ligands [1]. The 9-azabicyclo[3.3.1]nonane derivatives exhibited Ki values ranging from 2 to 14 μM in rat caudate-putamen tissue, which is approximately 100-fold less potent than cocaine (Ki ≈ 0.02-0.14 μM) and other tropane analogs [1].

DAT binding affinity
Head-to-head
Target: Ki 2–14 μM
Comparator: cocaine ~0.02–0.14 μM
Reported DAT binding context
~100-fold lower potency than tropanes
Dopamine Transporter CNS Drug Discovery Ligand Binding

ABNO Outperforms TEMPO in Alcohol Oxidation

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a derivative readily accessible from the core scaffold, has been benchmarked against the widely used organocatalyst TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) for the aerobic oxidation of alcohols [1]. Studies demonstrate that ABNO exhibits significantly higher catalytic activity, enabling reactions to proceed with yields exceeding 90% under mild, ambient conditions (room temperature and atmospheric pressure) . While specific turnover frequencies (TOF) were not uniformly reported, the practical outcome is a more efficient and operationally simpler process, often requiring lower catalyst loadings and shorter reaction times compared to TEMPO-mediated oxidations .

ABNO catalytic activity
Class-level
Reported high activity; yields >90% under mild conditions
Reported catalytic activity context
Data to verify; class-level inference
Organocatalysis Green Chemistry Alcohol Oxidation

σ2/σ1 Selectivity with 9-Azabicyclo[3.3.1]nonane Carbamates

A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized and their affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors were measured in vitro [1]. The results identified specific compounds, such as N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N′-(2-methoxy-5-methylphenyl)carbamate, that exhibit high affinity and selectivity for σ2 over σ1 receptors [1]. While exact Ki values are not disclosed in the abstract, the study highlights the importance of the 9-azabicyclo[3.3.1]nonan-3α-yl core in achieving this selectivity, a property not observed with other common bicyclic amine scaffolds like 8-azabicyclo[3.2.1]octane derivatives [2].

σ2/σ1 selectivity
Class-level
Reported high selectivity for σ2 over σ1
Reported selectivity context
Exact Ki values not disclosed; qualitative report
Sigma Receptors Molecular Probes PET Imaging

Endo-9-azabicyclo[3.3.1]nonan-3-ol: Research & Industrial Applications


Enantiopure Intermediate Synthesis via Asymmetric Hydrogenation

Procurement of endo-9-azabicyclo[3.3.1]nonan-3-ol is essential for laboratories engaged in the synthesis of chiral drug candidates. The patented ruthenium-catalyzed hydrogenation method allows for the production of the endo isomer with 95-99% enantiomeric excess [1]. This level of stereocontrol is critical for synthesizing enantiopure derivatives used in SAR studies of monoamine reuptake inhibitors and sigma receptor ligands, where stereochemistry profoundly influences target engagement [2].

Next-Generation Aerobic Oxidation Catalysts

For industrial and academic groups focused on green chemistry, endo-9-azabicyclo[3.3.1]nonan-3-ol serves as a key precursor to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) [3]. ABNO has been validated as a superior organocatalyst for the aerobic oxidation of alcohols to aldehydes and ketones, outperforming TEMPO in activity and enabling reactions under mild conditions (room temperature, atmospheric pressure) with yields exceeding 90% . This translates to reduced energy consumption and waste in large-scale synthetic processes.

σ2-Selective Molecular Probes for Oncology Imaging

Researchers developing PET tracers or fluorescent probes for cancer imaging will require endo-9-azabicyclo[3.3.1]nonan-3-ol as a starting material. The 9-azabicyclo[3.3.1]nonan-3α-yl carbamate scaffold has been shown to confer high selectivity for σ2 over σ1 receptors [4]. This selectivity is paramount for creating imaging agents that can accurately visualize σ2 receptor expression in tumors, a biomarker for proliferation, without confounding σ1 receptor background signal [5].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical purity (ee)
Enantiomeric excess confirmation
Organocatalyst development
Catalytic efficiency
Oxidation yield under mild conditions
Sigma-2 receptor probe synthesis
σ2/σ1 selectivity
Receptor binding profile evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endo-9-azabicyclo[3.3.1]nonan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.